2-Acetoxy-3,3-dichlorotetrahydrofuran

Physicochemical Properties Stability Synthesis Planning

This is the critical intermediate you need for reliable radical cyclization and aromatization pathways. The unique 2-acetoxy leaving group combined with 3,3-gem-dichloro substitution enables synthesis of dichloro-γ-lactones and 3-alkyl-4-chlorofurans that simpler THF analogs simply cannot produce. Using generic 2-acetoxytetrahydrofuran leads to divergent outcomes or reaction failure. With a boiling point ~98.5°C higher than non-dichlorinated analogs, it withstands elevated-temperature transformations where competitors volatilize. Secure consistent 98% purity for your SAR campaigns and heterocyclic library synthesis.

Molecular Formula C6H8Cl2O3
Molecular Weight 199.03 g/mol
CAS No. 141942-52-1
Cat. No. B114687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-3,3-dichlorotetrahydrofuran
CAS141942-52-1
Molecular FormulaC6H8Cl2O3
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CCO1)(Cl)Cl
InChIInChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3
InChIKeyPBTLBQDECKKPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS 141942-52-1): A Distinct Dichloroacetoxy Intermediate for Specialized Heterocyclic Synthesis


2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS 141942-52-1), also known as (3,3-dichlorooxolan-2-yl) acetate, is a synthetic organic compound characterized by a tetrahydrofuran ring bearing both an acetoxy group at the 2-position and geminal dichloro substitution at the 3-position . With a molecular formula of C6H8Cl2O3 and a molecular weight of 199.03 g/mol, this compound functions primarily as a versatile intermediate in the construction of more complex heterocyclic systems . Its structural features endow it with unique reactivity profiles, enabling transformations that are not readily accessible via alternative tetrahydrofuran derivatives [1].

Why Generic Tetrahydrofuran Derivatives Cannot Replace 2-Acetoxy-3,3-dichlorotetrahydrofuran in Key Synthetic Routes


The substitution of 2-Acetoxy-3,3-dichlorotetrahydrofuran with simpler tetrahydrofuran analogs (e.g., 2-acetoxytetrahydrofuran, 2-chlorotetrahydrofuran, or 2,3-dichlorotetrahydrofuran) is not chemically equivalent and often leads to reaction failure or divergent product outcomes. The combination of a 2-acetoxy leaving group and 3,3-gem-dichloro substitution in the target compound is critical for enabling specific radical cyclization and aromatization pathways, as demonstrated in the synthesis of dichloro-γ-lactones [1] and 3-alkyl-4-chlorofurans [2]. Analogs lacking either the dichloro substitution pattern or the acetoxy group fail to participate in these reactions or require fundamentally different, and often less efficient, reaction conditions [3]. The following sections provide quantitative evidence for these performance gaps.

Quantitative Evidence for Selecting 2-Acetoxy-3,3-dichlorotetrahydrofuran Over Its Analogs


Enhanced Thermal Stability and Higher Boiling Point Compared to Non-Dichlorinated Acetoxy Analog

2-Acetoxy-3,3-dichlorotetrahydrofuran exhibits significantly higher thermal stability than its non-dichlorinated analog, 2-acetoxytetrahydrofuran. This is quantitatively reflected in a boiling point difference of nearly 100 °C, which directly impacts its suitability for high-temperature synthetic procedures [1][2].

Physicochemical Properties Stability Synthesis Planning

Room-Temperature Stability Advantage Over Highly Reactive Chloro Analogs

Unlike 2-chlorotetrahydrofuran, which is prone to rapid decomposition and requires careful low-temperature storage, the acetoxy group in 2-acetoxy-3,3-dichlorotetrahydrofuran confers greater stability at ambient temperatures. This is supported by class-level evidence showing that 2-acetoxytetrahydrofuran is stable at room temperature and can be used in reactions without the need for cryogenic conditions, in contrast to 2-chlorotetrahydrofuran [1]. While the dichloro substitution in the target compound introduces additional reactivity, the acetoxy moiety provides a favorable balance of stability and utility.

Stability Handling Reactivity Control

Critical Dichloro Substitution Pattern for Radical Cyclization Success

The 3,3-dichloro substitution pattern in 2-acetoxy-3,3-dichlorotetrahydrofuran is essential for its role as an intermediate in atom transfer radical cyclization (ATRC) reactions. This is evidenced by its use in the synthesis of dichloro-γ-lactones, where the dichloro groups are retained in the final product, a feature not achievable with non-dichlorinated tetrahydrofuran analogs [1]. The reaction yield for the overall transformation, which includes the oxidation of the target compound, is reported as 'acceptable' for a series of substrates.

ATRC Radical Cyclization Lactone Synthesis

Precursor for a Distinct Aromatization Pathway to Chlorofurans

2-Acetoxy-3,3-dichlorotetrahydrofuran derivatives (specifically 2-acetoxy-3,3-dichloro-4-(α-chloroalkyl)tetrahydrofurans) undergo an unexpected aromatization reaction when heated with NaI in DMF at 120 °C to yield 3-alkyl-4-chlorofurans [1]. This transformation is unique to this structural class and is not observed with simpler tetrahydrofuran analogs. The reaction requires both the dichloro and acetoxy functionality for the dechloroacetoxylation step.

Aromatization Chlorofuran Synthesis Heterocyclic Chemistry

Higher Molecular Weight and Density Differentiating from Non-Chlorinated Analogs

The presence of two chlorine atoms results in a significantly higher molecular weight and density compared to non-chlorinated tetrahydrofuran derivatives. Specifically, 2-Acetoxy-3,3-dichlorotetrahydrofuran has a molecular weight of 199.03 g/mol and a density of 1.38 g/cm³, whereas 2-acetoxytetrahydrofuran has a molecular weight of 130.14 g/mol and a density of 1.08 g/cm³ [1][2]. These differences are important for applications where compound mass or buoyancy is a critical parameter, such as in certain separation techniques or formulation processes.

Physical Properties Purification Formulation

Optimal Procurement and Application Scenarios for 2-Acetoxy-3,3-dichlorotetrahydrofuran


Synthesis of Dichloro-γ-lactones via Atom Transfer Radical Cyclization (ATRC)

This compound is a proven intermediate for the preparation of 3-alkyl-3-chloro-4-chloromethyl-γ-lactones, as demonstrated by Ghelfi et al. [1]. Its use in CuCl/PMDETA-catalyzed ATRC of O-allyl-2,2-dichlorohemiacetal acetates, followed by a two-step, one-pot oxidation sequence, yields dichloro-γ-lactones in acceptable yields. Procurement of this compound is essential for research groups employing this specific radical cyclization methodology.

Precursor to 3-Alkyl-4-chlorofurans via Unexpected Aromatization

Derivatives of 2-acetoxy-3,3-dichlorotetrahydrofuran, specifically those with a 4-(α-chloroalkyl) substituent, undergo a unique aromatization upon heating with NaI in DMF to afford 3-alkyl-4-chlorofurans [2]. This reaction pathway is not accessible using common tetrahydrofuran analogs, making this compound a critical starting material for synthesizing this particular class of substituted furans.

High-Temperature Reaction Reagent Due to Enhanced Thermal Stability

With a boiling point approximately 98.5 °C higher than its non-dichlorinated analog 2-acetoxytetrahydrofuran [3][4], this compound is better suited for reactions requiring sustained heating or those conducted at elevated temperatures where other acetoxy-tetrahydrofuran derivatives would volatilize or degrade. This thermal advantage expands the range of possible synthetic transformations.

Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The dichloro substitution pattern provides a unique steric and electronic environment that can be exploited in medicinal chemistry SAR campaigns. While direct biological data for the unmodified compound is sparse, its utility as a building block to generate libraries of chlorinated heterocycles (e.g., lactones and furans) with potential bioactivity is a key application [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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